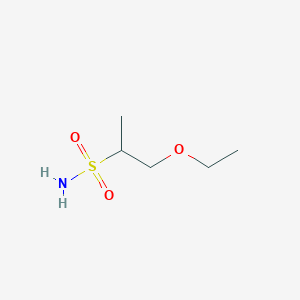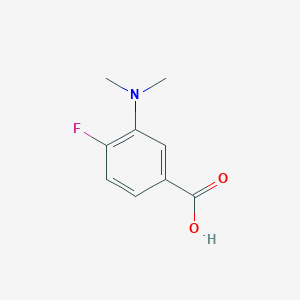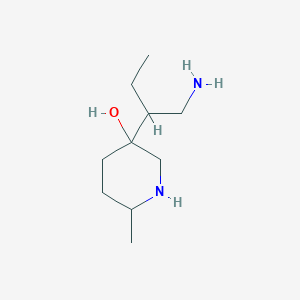![molecular formula C15H14BrNO4S B13175684 (2E)-3-[3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]acrylic acid](/img/structure/B13175684.png)
(2E)-3-[3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid is a complex organic compound featuring a brominated aromatic ring, a methoxy group, and a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid typically involves multiple steps:
Bromination: The starting material, a methoxy-substituted aromatic compound, undergoes bromination using bromine in acetic acid to introduce the bromine atom.
Thiazole Introduction: The brominated intermediate is then reacted with a thiazole derivative under basic conditions to form the thiazole moiety.
Esterification: The resulting compound undergoes esterification with an appropriate acid chloride to introduce the prop-2-enoic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include de-brominated compounds.
Substitution: Products vary depending on the nucleophile used, such as amines or thiols.
Scientific Research Applications
3-{3-bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid has several research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-{3-bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde: Similar structure but lacks the prop-2-enoic acid group.
3-bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenylacrylic acid: Similar but with different substituents on the aromatic ring.
Uniqueness
3-{3-bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid is unique due to its combination of a brominated aromatic ring, a methoxy group, and a thiazole moiety, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C15H14BrNO4S |
|---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
(E)-3-[3-bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H14BrNO4S/c1-9-17-11(8-22-9)7-21-15-12(16)5-10(3-4-14(18)19)6-13(15)20-2/h3-6,8H,7H2,1-2H3,(H,18,19)/b4-3+ |
InChI Key |
HAGSCYPNRRDWLO-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=NC(=CS1)COC2=C(C=C(C=C2Br)/C=C/C(=O)O)OC |
Canonical SMILES |
CC1=NC(=CS1)COC2=C(C=C(C=C2Br)C=CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13175615.png)

![5-{3-azabicyclo[3.1.0]hexan-3-yl}-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13175632.png)

![6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175642.png)

![(2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B13175646.png)

![2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13175653.png)
![2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide dihydrochloride](/img/structure/B13175660.png)


